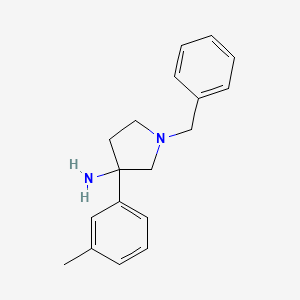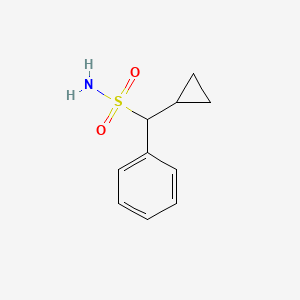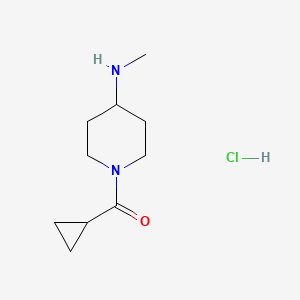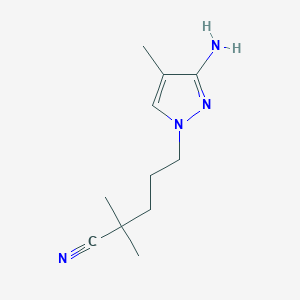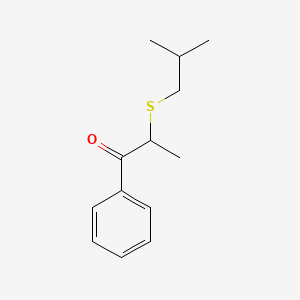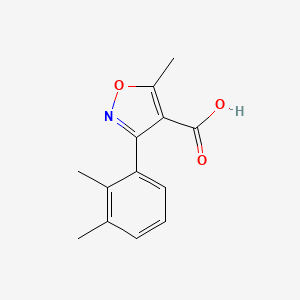
Methyl 3-hydroxy-3-(pyridin-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-hydroxy-3-(pyridin-2-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to a propanoate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-3-(pyridin-2-yl)propanoate typically involves the esterification of 3-hydroxy-3-(pyridin-2-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Methyl 3-hydroxy-3-(pyridin-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl 3-hydroxy-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
- Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate
- Methyl 3-oxo-3-(pyridin-2-yl)propanoate
- Ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate
Comparison: Methyl 3-hydroxy-3-(pyridin-2-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring and the presence of a hydroxyl group on the propanoate moiety. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
methyl 3-hydroxy-3-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)6-8(11)7-4-2-3-5-10-7/h2-5,8,11H,6H2,1H3 |
InChIキー |
JLNAUMLEVRGXAK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(C1=CC=CC=N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


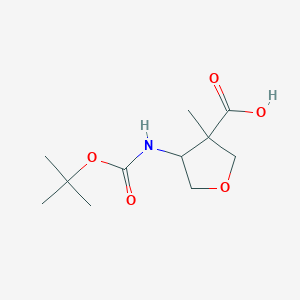
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate](/img/structure/B15311198.png)
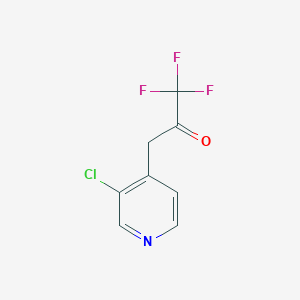
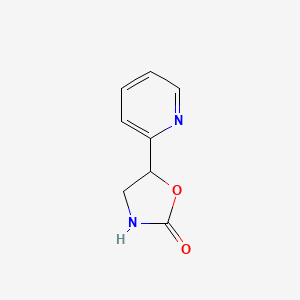
![3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine](/img/structure/B15311216.png)
